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Cat. No.: B609635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), a heterotrifunctional chemical linker, is a valuable

tool in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture,

featuring a central tertiary amine branching into a propargyl-terminated polyethylene glycol

(PEG) arm and two hydroxyl-terminated PEG arms, offers a versatile platform for the synthesis

of complex molecular constructs. The propargyl group allows for highly specific and efficient

conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC), a cornerstone of "click chemistry." Simultaneously, the two primary alcohol

functionalities provide avenues for the attachment of additional molecules through

esterification, etherification, or other hydroxyl-based chemistries. The inherent PEGylated

nature of the linker enhances aqueous solubility and biocompatibility of the resulting

conjugates. This guide provides a comprehensive overview of the physicochemical properties,

key reactions, and experimental protocols related to N-(Propargyl-PEG2)-N-bis(PEG1-
alcohol), with a particular focus on its application in the development of Proteolysis Targeting

Chimeras (PROTACs).

Physicochemical Properties
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a well-defined, branched PEG derivative. Its

structure allows for precise control over the spatial arrangement of conjugated molecules. A
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summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

Property Value Source(s)

Chemical Name

2-[2-[2-(2-hydroxyethoxy)ethyl-

[2-(2-prop-2-

ynoxyethoxy)ethyl]amino]ethox

y]ethanol

[1]

CAS Number 2100306-62-3 [1][2][3][4]

Molecular Formula C₁₅H₂₉NO₆ [2][4]

Molecular Weight 319.39 g/mol [2][4]

Purity ≥95% [1][3]

Appearance
Typically exists as a solid at

room temperature.
[5]

Solubility
May dissolve in DMSO, H₂O,

Ethanol, or DMF.
[5]

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[5]

SMILES
OCCOCCN(CCOCCO)CCOC

COCC#C
[1][2]

InChI Key
SYALILPHJRBSKH-

UHFFFAOYSA-N
[1]

Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of N-
(Propargyl-PEG2)-N-bis(PEG1-alcohol). Key expected spectral features are summarized in

Table 2.
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Table 2: Spectroscopic Data for N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

Technique
Functional
Group

Bond
Vibration/Che
mical Shift

Characteristic
Frequency/Sig
nal

Source(s)

Infrared (IR)

Spectroscopy
Alcohol O-H stretch

3200 - 3500

cm⁻¹ (Broad,

Strong)

[1]

Alkane C-H stretch

2850 - 2950

cm⁻¹ (Medium to

Strong)

[1]

Alkyne C≡C stretch
~2130 cm⁻¹

(Sharp, Weak)
[1]

Ether C-O-C stretch
~1100 cm⁻¹

(Strong, Broad)
[1]

Nuclear

Magnetic

Resonance

(NMR)

Spectroscopy

PEG Backbone -O-CH₂-CH₂-O-
~3.6 ppm (Broad

Singlet/Multiplet)

Propargyl Group -CH₂-C≡C-H ~4.2-4.7 ppm

Propargyl Group -C≡C-H
~2.5 ppm

(Triplet)

Experimental Protocols
The trifunctional nature of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) allows for a variety of

conjugation strategies. The following sections provide detailed experimental protocols for the

key reactions involving its functional groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) of the Propargyl Group
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This protocol describes a general procedure for the "click" reaction between the terminal alkyne

of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) and an azide-functionalized molecule.

Materials:

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

Azide-containing molecule of interest

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for

biological applications)

Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or appropriate organic

solvent (e.g., DMSO, DMF)

Nitrogen or Argon gas source

Procedure:

Preparation of Stock Solutions:

Prepare a stock solution of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in the chosen

solvent.

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

If using, prepare a stock solution of THPTA (e.g., 100 mM in water).

Reaction Setup:
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In a reaction vessel, add the desired amount of N-(Propargyl-PEG2)-N-bis(PEG1-
alcohol) from its stock solution.

Add the azide-containing molecule, typically in a 1:1 to 1.2:1 molar ratio relative to the

alkyne.

If using THPTA, add it to the reaction mixture at a concentration of 2-5 equivalents relative

to CuSO₄.

Add the CuSO₄ stock solution to the reaction mixture. The final concentration of copper

can range from 50 µM to 1 mM, depending on the scale and nature of the reactants.

Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove

oxygen, which can oxidize the Cu(I) catalyst.

Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of sodium ascorbate should be 5-10 times that of the CuSO₄.

Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can

be monitored by an appropriate analytical technique such as TLC, LC-MS, or NMR.

Work-up and Purification:

Upon completion, the reaction mixture can be purified to remove the copper catalyst and

any unreacted starting materials.

For small molecules, purification can be achieved by column chromatography on silica gel.

For biomolecules, purification may involve size-exclusion chromatography, dialysis, or

affinity chromatography.
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Experimental Workflow for CuAAC Reaction

Preparation

Reaction

Analysis & Purification

Prepare Alkyne Stock
(N-(Propargyl-PEG2)-N-bis(PEG1-alcohol))

Mix Alkyne, Azide, and THPTA

Prepare Azide StockPrepare CuSO4 Stock Prepare Sodium Ascorbate Stock

Initiate with Sodium Ascorbate

Prepare THPTA Stock (Optional)

Add CuSO4

Degas with N2/Ar

Incubate at Room Temperature

Monitor Reaction (TLC, LC-MS)

Purify Product
(Chromatography, Dialysis, etc.)

Click to download full resolution via product page

Caption: Workflow for the CuAAC "click" reaction.
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Esterification of the Alcohol Groups
This protocol provides a general method for the esterification of the terminal hydroxyl groups of

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) with a carboxylic acid.

Materials:

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

Carboxylic acid of interest

Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent (e.g., EDC)

4-(Dimethylamino)pyridine (DMAP)

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Nitrogen or Argon atmosphere

Procedure:

Reaction Setup:

In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve N-
(Propargyl-PEG2)-N-bis(PEG1-alcohol) in anhydrous DCM.

Add the carboxylic acid (2-2.5 equivalents relative to the alcohol) to the solution.

Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

Coupling Agent Addition:

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add a solution of DCC (2.2-2.6 equivalents) in anhydrous DCM to the reaction

mixture. A white precipitate of dicyclohexylurea (DCU) will form.

Reaction and Monitoring:
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Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

Filter the reaction mixture to remove the precipitated DCU.

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

ester.
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Experimental Workflow for Esterification

Setup

Reaction

Purification

Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
in Anhydrous DCM

Add Carboxylic Acid

Add DMAP (catalyst)

Cool to 0 °C

Add DCC Solution

Warm to Room Temperature
and Stir

Monitor Reaction

Filter DCU Precipitate

Wash with HCl, NaHCO3, Brine

Dry and Concentrate

Purify by Column Chromatography
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Caption: Workflow for the esterification of the alcohol groups.
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Applications in PROTAC Development
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is particularly well-suited for the synthesis of

PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target

protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This molecule recruits the

E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the

proteasome.

The trifunctional nature of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) allows for the

attachment of the target protein ligand and the E3 ligase ligand to different arms of the linker,

providing precise control over the spatial orientation of the two ligands. For example, the

propargyl group can be used to attach one ligand via click chemistry, while the two alcohol

groups can be functionalized to attach the second ligand. This modular approach facilitates the

rapid synthesis of a library of PROTACs with varying linker lengths and attachment points,

which is crucial for optimizing their biological activity.
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Logical Relationship in PROTAC Synthesis

Components

Reactions

Final Product

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

CuAAC (Click Chemistry)

Target Protein Ligand
(with Azide)

E3 Ligase Ligand
(with Carboxylic Acid)

Esterification

Intermediate

PROTAC Molecule

Click to download full resolution via product page

Caption: PROTAC synthesis using the trifunctional linker.

Safety and Handling
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) should be handled by personnel trained in

chemical laboratory safety procedures.[6]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-

term storage.[7]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a versatile and powerful tool for researchers in

chemistry, biology, and medicine. Its unique trifunctional nature, combined with the beneficial

properties of PEG, enables the construction of complex, well-defined molecular architectures.

This guide has provided a detailed overview of its properties, experimental protocols for its key

reactions, and its application in the rapidly advancing field of PROTAC development. As the

demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the utility

of this and similar multi-arm linkers is expected to expand significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to N-(Propargyl-PEG2)-N-
bis(PEG1-alcohol)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609635#what-is-n-propargyl-peg2-n-bis-peg1-
alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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